t-Butyl 5-methyl-2-oxohexanoate
Description
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
tert-butyl 5-methyl-2-oxohexanoate |
InChI |
InChI=1S/C11H20O3/c1-8(2)6-7-9(12)10(13)14-11(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
AGVIVWXLFCBIRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Intermediate in Drug Development
t-Butyl 5-methyl-2-oxohexanoate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its reactivity with nucleophiles and electrophiles allows for the formation of stable adducts, which are essential in developing new drug candidates. For instance, it can react with amines and alcohols, facilitating the creation of more complex molecules necessary for therapeutic applications.
Synthesis of Statins
This compound is particularly significant in synthesizing statins, which are used to lower cholesterol levels. It acts as an intermediate for several statins, including Atorvastatin and Rosuvastatin . The ability to produce these compounds efficiently makes this compound valuable in the pharmaceutical industry.
Agrochemical Applications
Pesticide Development
The compound's reactivity makes it suitable for developing agrochemicals, particularly pesticides. Its ability to form derivatives through various chemical reactions can lead to the synthesis of effective agricultural products that enhance crop protection against pests and diseases.
Chemical Properties and Reactivity
This compound's unique structure allows it to participate in various chemical reactions:
| Reaction Type | Products Formed | Applications |
|---|---|---|
| Oxidation | Carboxylic acids or esters | Organic synthesis |
| Reduction | Secondary alcohols | Drug intermediates |
| Substitution | Substituted ketones or alcohols | Pharmaceutical applications |
These reactions highlight its versatility as a building block in organic chemistry.
Case Study 1: Synthesis of Statins
A study demonstrated the efficient synthesis of atorvastatin using this compound as an intermediate. The process involved multiple steps where this compound facilitated the formation of key intermediates that led to the final statin product .
Case Study 2: Antimicrobial Activity
Research on structurally similar compounds revealed significant antimicrobial properties. Although direct studies on this compound are sparse, its analogs exhibited activity against various pathogens, suggesting that further exploration of this compound could yield valuable insights into its potential as an antimicrobial agent.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of the ester group proceeds under acidic or basic conditions to yield 5-methyl-2-oxohexanoic acid.
The acidic pathway favors protonation of the carbonyl oxygen, enhancing electrophilicity for water attack. Basic conditions deprotonate water, generating a stronger nucleophile (OH⁻).
Transesterification
The tert-butyl ester undergoes exchange with other alcohols under catalytic conditions.
Transesterification is reversible, with excess alcohol driving equilibrium toward the product.
Reduction of the Ketone Group
The 2-oxo group is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.
Enzymatic reductions using alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) achieve dynamic kinetic resolution, producing enantiomerically enriched alcohols with >95% ee .
Nucleophilic Additions
The keto group participates in Grignard and organometallic reactions.
Oxidation Reactions
Controlled oxidation targets the α-carbon or modifies the ester group.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–C bond formation.
| Reagents/Conditions | Products | Yield | Notes | References |
|---|---|---|---|---|
| Suzuki coupling: Pd(PPh₃)₄, ArB(OH)₂ | t-Butyl 5-methyl-2-(aryl)-2-oxohexanoate | 50–60% | Requires prior α-halogenation of the ketone. |
Enzymatic Transformations
Biocatalytic methods achieve stereocontrol in reductions and acylations.
| Enzyme/Conditions | Products | Enantiomeric Excess | References |
|---|---|---|---|
| Lactobacillus brevis ADH, NADPH | (2S)-t-Butyl 5-methyl-2-hydroxyhexanoate | 98% ee | Dynamic kinetic resolution under mild conditions. |
Comparative Reactivity
Key differences between t-butyl 5-methyl-2-oxohexanoate and analogs:
| Feature | This compound | 5-Methyl-2-oxohexanoic Acid | Ethyl 4-methyl-3-oxohexanoate |
|---|---|---|---|
| Ester Hydrolysis Rate | Slow (tert-butyl hinders nucleophiles) | Fast (free carboxylic acid) | Moderate (ethyl group less bulky) |
| Reduction Selectivity | Low (steric hindrance) | High | Moderate |
| Thermal Stability | High (decomposes >200°C) | Low (decarboxylates at 150°C) | Moderate |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tert-butyl ester group distinguishes this compound from analogous esters. Below is a detailed comparison with ethyl 5-methyl-2-oxohexanoate and t-butyl 4-methyl-2-oxopentanoate, focusing on physical properties, reactivity, and applications.
Table 1: Comparative Properties of Selected Esters
| Property | t-Butyl 5-methyl-2-oxohexanoate | Ethyl 5-methyl-2-oxohexanoate | t-Butyl 4-methyl-2-oxopentanoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 216.29 | 186.22 | 188.23 |
| Boiling Point (°C) | 245–250 (est.) | 210–215 (est.) | 230–235 (est.) |
| Solubility in Water | Low (<0.1 g/L) | Moderate (~1.5 g/L) | Low (<0.1 g/L) |
| Hydrolysis Half-Life (pH 7, 25°C) | ~12 hours | ~2 hours | ~24 hours |
| Stability in Acidic Conditions | High | Low | High |
Key Findings:
Steric Effects: The tert-butyl group in this compound significantly slows hydrolysis compared to its ethyl counterpart, which lacks steric hindrance . This stability is advantageous in prodrug design, where controlled release is critical.
Chain Length and Reactivity: The extended carbon chain (hexanoate vs. pentanoate) increases lipophilicity, enhancing membrane permeability in biological systems.
Applications :
- Pharmaceuticals : The tert-butyl variant is preferred in peptide synthesis for protecting carboxyl groups without racemization .
- Agrochemicals : Its stability under UV exposure makes it suitable for slow-release formulations, unlike ethyl esters, which degrade rapidly.
Research Insights and Challenges
Recent studies highlight discrepancies in nomenclature and structural reporting for related esters, emphasizing the need for precise characterization. For example, a 2023 correction in Research on Chemical Intermediates revised the structure of a dimethylsulfoxonium intermediate, underscoring the complexity of synthesizing tert-butyl-protected compounds . Such errors can lead to misinterpretations of reactivity and biological activity.
Preparation Methods
Synthesis of t-Butyl 5-Methyl-2-Oxohex-3-Ynoate
Reaction Mechanism :
1-Lithio-3-methylbut-1-yne reacts with a 150–165% excess of ethyl t-butyl oxalate in tetrahydrofuran (THF) and hexane at 0–10°C under anhydrous, inert conditions. The product is extracted with diethyl ether after quenching with pH 7 buffer.
Optimization Insights :
-
Solvent System : THF with hexane enhances solubility of the lithio reagent.
-
Workup : Quenching with pH 7 buffer instead of water improves yield by minimizing side reactions.
-
Purification : Column chromatography on silica gel (3% diethyl ether in petroleum ether) isolates the product in 23.4% yield.
Analytical Data :
Hydrogenation to t-Butyl 5-Methyl-2-Oxohexanoate
Procedure :
The alkyne intermediate is hydrogenated at 25–30°C using 5% palladium on charcoal in hexane under atmospheric H₂. The reaction proceeds quantitatively, confirmed by the disappearance of IR bands at 2210 cm⁻¹.
Key Considerations :
-
Catalyst Loading : 8 wt% Pd/C relative to substrate ensures complete saturation.
-
Solvent Choice : Hexane facilitates easy catalyst filtration and solvent removal.
Hydrolysis to 5-Methyl-2-Oxohexanoic Acid
Two Pathways :
-
Trifluoroacetic Acid (TFA) Hydrolysis : Direct conversion in TFA at 25–30°C, with solvent removal under vacuum.
-
Basic Hydrolysis : Using NaOH or KOH followed by acidification with HCl or H₂SO₄.
Comparative Efficiency :
Formation of 5-Methyl-2-Oxohexanoyl Chloride
Reaction Conditions :
The acid reacts with oxalyl chloride (10% excess) in anhydrous CH₂Cl₂ or ether at 25–60°C for 40–60 hours. The product is isolated via distillation.
Critical Parameters :
-
Moisture Control : Anhydrous conditions prevent hydrolysis of the acid chloride.
-
Solvent Choice : CH₂Cl₂ improves reaction homogeneity compared to ether.
Alternative Synthetic Route: Early Hydrolysis
Modification : Hydrolysis of t-butyl 5-methyl-2-oxohex-3-ynoate with TFA before hydrogenation yields 5-methyl-2-oxohex-3-ynoic acid, which is then hydrogenated to the saturated acid.
Advantages :
-
Simplifies purification by avoiding ester handling.
-
Reduces hydrogenation time due to increased solubility of the acid.
Disadvantages :
-
Lower overall yield (18–20%) due to side reactions during acid handling.
Data Tables and Comparative Analysis
Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (GC) |
|---|---|---|---|
| Alkyne Coupling | Ethyl t-butyl oxalate, THF/hexane, 0–10°C | 23.4 | >95% |
| Hydrogenation | H₂, Pd/C, hexane, 25–30°C | 100 | >99% |
| Hydrolysis (TFA) | Trifluoroacetic acid, 25°C, 2h | 89 | 97% |
| Acid Chloride Formation | Oxalyl chloride, CH₂Cl₂, 40–60h, 50°C | 92 | 95% |
Table 2: Spectroscopic Characterization
| Compound | IR (cm⁻¹) | NMR (δ, ppm) |
|---|---|---|
| t-Butyl 5-methyl-2-oxohex-3-ynoate | 2210, 1730, 1670 | 1.26 (d), 1.53 (s), 2.78 |
| This compound | 1730, 1710 | 1.25 (d), 1.50 (s) |
| 5-Methyl-2-oxohexanoic acid | 1710 (broad), 2700–2500 | 2.40 (m), 1.20 (d) |
Industrial-Scale Considerations
-
Catalyst Recycling : Pd/C from hydrogenation steps can be reactivated via calcination, reducing costs.
-
Solvent Recovery : Hexane and diethyl ether are distilled and reused, minimizing waste.
-
Process Safety : Exothermic reactions (e.g., lithio reagent formation) require controlled cooling and inert atmospheres .
Q & A
Q. How can researchers ensure data integrity and reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
